Product packaging for Saxitoxin dihydrochloride(Cat. No.:CAS No. 35554-08-6)

Saxitoxin dihydrochloride

Cat. No.: B560006
CAS No.: 35554-08-6
M. Wt: 372.207
InChI Key: YHAHUGQQOBPXOZ-UIPPETONSA-N
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Description

Saxitoxin dihydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C10H19Cl2N7O4 and its molecular weight is 372.207. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19Cl2N7O4 B560006 Saxitoxin dihydrochloride CAS No. 35554-08-6

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate;dihydrochloride
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InChI

InChI=1S/C10H17N7O4.2ClH/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;;/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H/t4-,5-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAHUGQQOBPXOZ-UIPPETONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19Cl2N7O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189042
Record name Saxitoxin dihydrochloride
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Molecular Weight

372.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

White hygroscopic solid; [Merck Index]
Record name Saxitoxin dihydrochloride
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Solubility

Very soluble in water, Very soluble in methanol; sparingly soluble in ethanol, glacial acetic acid; practically insoluble in lipid solvents, Very soluble in methanol; slightly soluble in ethanol, glacial acetic acid; insoluble in alkalies
Record name Saxitoxin dihydrochloride
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Color/Form

White solid

CAS No.

35554-08-6
Record name Saxitoxin dihydrochloride
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Record name Saxitoxin dihydrochloride
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Record name 35554-08-6
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Record name SAXITOXIN DIHYDROCHLORIDE
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Record name Saxitoxin dihydrochloride
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Foundational Research Perspectives on Saxitoxin Dihydrochloride

Academic Significance of Saxitoxin (B1146349) Dihydrochloride (B599025) as a Research Compoundt3db.cawa.govcfs.gov.hk

Saxitoxin dihydrochloride is a pivotal tool in neuroscience and biomedical research due to its highly specific mechanism of action. ontosight.ai It is a potent and selective blocker of voltage-gated sodium channels (VGSCs) in nerve and muscle cells. acs.orgwikipedia.orgcreative-diagnostics.com By binding with high affinity to these channels, it inhibits the influx of sodium ions, which is essential for the generation and propagation of action potentials. wikipedia.orgopcw.org This property makes it an invaluable compound for studying the structure, function, and physiological roles of sodium channels. ontosight.ai

In neurobiological research, saxitoxin is used to investigate neuronal excitability and the consequences of sodium channel inhibition. For example, studies have utilized saxitoxin to explore the interplay between neurotoxins and viral infections, demonstrating its utility in understanding mechanisms of neurotoxicity. Furthermore, tritium-labeled this compound (³H-STX·2HCl) is employed in binding assays to quantify the density and affinity of sodium channels in various tissues.

The compound's ability to block nerve impulses has also led to investigations into its potential as a long-acting local anesthetic. nih.govnih.gov Research in this area explores how saxitoxin and its derivatives could be used for pain management. ontosight.ainih.gov Beyond neuroscience, this compound is used in the development of diagnostic tools and biosensors. ontosight.ai Its specific binding properties are leveraged for the detection and quantification of paralytic shellfish poisoning (PSP) toxins in contaminated shellfish, playing a crucial role in food safety and public health monitoring. opcw.org

Classification and Structural Relationships within Paralytic Shellfish Toxins (PSTs)nih.govwikipedia.orgmdpi.comwikipedia.orgmdpi.comnih.govcreative-diagnostics.comresearchgate.net

Saxitoxin (STX) is the parent compound of a large family of over 50 structurally related neurotoxins known collectively as paralytic shellfish toxins (PSTs). mdpi.comwikipedia.orgrsc.org All PSTs share a common tricyclic perhydropurine skeleton but differ in the substituents at various positions on this core structure. nih.govresearchgate.net These structural variations give rise to a wide range of toxicities among the different analogues. nih.govmdpi.com

PSTs are broadly classified based on the substituent on the R4 side chain of the saxitoxin molecule. nih.gov The main groups, in decreasing order of toxicity, are:

Carbamate (B1207046) toxins: These have a carbamoyl (B1232498) group at the R4 position. This group includes saxitoxin (STX), neosaxitoxin (NEO), and the gonyautoxins (GTX). nih.govmdpi.com

N-sulfocarbamoyl toxins: These possess an N-sulfocarbamoyl group and are often referred to as C-toxins. nih.govmdpi.com

Decarbamoyl toxins: This group lacks the carbamoyl group. nih.govmdpi.com

Deoxydecarbamoyl toxins: A further structural variation. mdpi.com

Substitutions at other positions also contribute to the diversity of PSTs. For instance, neosaxitoxin differs from saxitoxin by the presence of a hydroxyl group on the nitrogen at position 1. wikipedia.org The gonyautoxins are a subgroup that can have sulfate (B86663) groups at various positions. nih.govwikipedia.org More recently, M-toxins, which are hydroxylated analogues, have been identified, often as metabolic products within shellfish. nih.govnih.gov

The structural relationships between some of the key PSTs are summarized below:

Structural Classification of Major Paralytic Shellfish Toxins

Toxin Group Key Substituent Examples
Carbamate Carbamoyl group at R4 Saxitoxin (STX), Neosaxitoxin (NEO), Gonyautoxins (GTX1-4) nih.govmdpi.com
N-sulfocarbamoyl N-sulfocarbamoyl group C-toxins (C1-C4) nih.govnih.gov
Decarbamoyl Loss of carbamoyl group Decarbamoyl-STX

The interconversion of these toxins can occur within the producing organisms (dinoflagellates and cyanobacteria) and also within the shellfish that accumulate them. nih.govmdpi.com For example, enzymatic desulfation can convert gonyautoxins into saxitoxin or neosaxitoxin within bivalves. mdpi.com

Biosynthetic Pathways and Synthetic Strategies for Saxitoxin Dihydrochloride

Natural Bioproduction and Biotransformation Pathways

Saxitoxin (B1146349), a potent neurotoxin, is a complex alkaloid produced by a variety of freshwater cyanobacteria and marine dinoflagellates. nih.govmdpi.com The biosynthesis of this toxin is a complex process that has been a subject of intense research. While the genetic and enzymatic pathways in cyanobacteria are well-characterized, the corresponding mechanisms in dinoflagellates are still being unraveled due to their complex genetics. nih.gov

In freshwater cyanobacteria, the genes responsible for saxitoxin (STX) synthesis are organized in a distinct gene cluster, referred to as the sxt cluster. asm.orgasm.org This cluster encodes a suite of enzymes that work in concert to build the intricate tricyclic perhydropurine skeleton of saxitoxin from simple primary metabolites. asm.org The production of saxitoxin and its numerous analogues is accomplished through a series of enzymatic reactions catalyzed by the products of these sxt genes. asm.orgasm.org

The saxitoxin biosynthetic gene cluster (sxt) in cyanobacteria is a significant genetic locus, spanning approximately 35 kilobases and containing around 26 distinct genes that encode for some 30 catalytic functions. asm.orgasm.org These genes are categorized into core genes, tailoring genes, and regulatory genes. mdpi.com A set of 14 core genes is consistently found across different saxitoxin-producing cyanobacterial strains. asm.org The discovery and characterization of this cluster have been pivotal in understanding the toxin's production. asm.org

Several key genes within the sxt cluster have been identified and their putative functions assigned based on sequence homology and analysis of biosynthetic intermediates. asm.orgwikipedia.org

sxtA : This gene is the starting point for saxitoxin biosynthesis. plos.org It encodes a unique polyketide synthase-like enzyme with four distinct catalytic domains. mdpi.comnoaa.gov These domains initiate the process by loading acetate (B1210297), methylating it to form a propionyl group, and then performing a Claisen condensation with arginine. asm.orgwikipedia.org

sxtG : This gene encodes an amidinotransferase. asm.orgwikipedia.org Its role is to transfer an amidino group from a second arginine molecule to an early biosynthetic intermediate, a crucial step in forming the guanidinium (B1211019) group of the final toxin. wikipedia.org

sxtH and sxtT : These genes encode hydroxylases. wikipedia.org In conjunction with sxtV and the sxtW gene, they are responsible for the consecutive hydroxylation at the C-12 position of the saxitoxin precursor, which is one of the final steps in the formation of saxitoxin. wikipedia.org

sxtIJK : This gene complex encodes a carbamoyltransferase system. wikipedia.org It catalyzes the transfer of a carbamoyl (B1232498) group onto a hydroxyl group of a late-stage intermediate, forming the characteristic carbamoyl side chain of saxitoxin. wikipedia.org

sxtS : The product of sxtS is an O-carbamoyltransferase that performs an epoxidation on a double bond of an intermediate. wikipedia.org

sxtU : This gene encodes a reductase that reduces a terminal aldehyde group on a saxitoxin intermediate. wikipedia.org

sxtV and sxtW : These genes work alongside sxtH and sxtT in the final C-12 hydroxylation steps of the pathway. wikipedia.org

Table 1: Key Genes in the Cyanobacterial sxt Cluster and Their Functions

Gene Enzyme/Protein Class Putative Function in Saxitoxin Biosynthesis
sxtA Polyketide Synthase-like Initiates biosynthesis via Claisen condensation of arginine and a methylated acetate unit. asm.orgwikipedia.org
sxtG Amidinotransferase Transfers an amidino group from arginine to the biosynthetic intermediate. asm.orgwikipedia.org
sxtH / sxtT Hydroxylase Performs hydroxylation at the C-12 position of the saxitoxin core. wikipedia.org
sxtIJK Carbamoyltransferase Adds the carbamoyl side chain. wikipedia.org
sxtS Epoxidase Catalyzes the epoxidation of a double bond in an intermediate. wikipedia.org
sxtU Reductase Reduces a terminal aldehyde group. wikipedia.org

| sxtV / sxtW | Hydroxylation-related | Assists in the final C-12 hydroxylation steps. wikipedia.org |

The biosynthesis of saxitoxin in cyanobacteria involves a series of complex and elegant enzymatic reactions. Three of the most critical chemical transformations are methylation, Claisen condensation, and hydroxylation.

Claisen Condensation : This is the initial and foundational step of the entire biosynthetic pathway. asm.orgasm.org It is catalyzed by the sxtA gene product, a specialized polyketide synthase. asm.org The enzyme facilitates the condensation between an arginine molecule and a propionate (B1217596) unit (derived from acetate). asm.orgasm.org This reaction forges the initial carbon-carbon bond that serves as the backbone for the rest of the molecule. researchgate.net

Methylation : The process begins even before the Claisen condensation. asm.org The sxtA enzyme complex contains a methyltransferase domain (sxtA1) that utilizes S-adenosylmethionine (SAM) as a methyl donor to convert an acetyl group into a propionyl group while it is attached to the acyl carrier protein (ACP) domain. mdpi.comresearchgate.net This methylation step is what ultimately provides the methyl side chain on the saxitoxin core structure. asm.org

Hydroxylation : Multiple hydroxylation steps occur during the biosynthesis, particularly in the later "tailoring" phases. The most significant is the dihydroxylation at the C-12 position of the saxitoxin ring system. asm.org This reaction is catalyzed by the enzymes encoded by sxtH and sxtT, which are believed to be hydroxylases. wikipedia.org This final modification is what completes the synthesis of the parent saxitoxin molecule before further modifications may occur to create different saxitoxin analogs. asm.org

While the saxitoxin biosynthetic pathway in cyanobacteria is relatively well understood, the genetic basis in marine dinoflagellates remains largely enigmatic. nih.gov This is despite the fact that both organisms produce what appear to be the same suite of toxins through a seemingly conserved pathway. mdpi.com The primary challenge lies in the immense complexity and size of dinoflagellate genomes, which can be up to 60 times larger than the human genome, replete with repeats and novel genes. mdpi.com

Despite these hurdles, significant progress has been made. Early theories suggesting that saxitoxin was produced by symbiotic bacteria within the dinoflagellates have been largely superseded by evidence showing that the dinoflagellates themselves possess the necessary genes. asm.orgplos.org Research has confirmed that genes homologous to the cyanobacterial sxt genes are present in the nuclear genomes of toxic dinoflagellate species. plos.org For instance, the dinoflagellate sxtA gene, like its cyanobacterial counterpart, has the same fundamental domain structure, but it is monocistronic and has features typical of eukaryotic genes, such as poly(A) tails. plos.org The current hypothesis suggests that the sxt genes were acquired independently in dinoflagellates and cyanobacteria, possibly through horizontal gene transfer from other bacteria. mdpi.com

The advent of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—has provided powerful new tools to circumvent the challenges of traditional genetic studies in dinoflagellates. nih.govmdpi.com These high-throughput methods allow for a global analysis of genes, proteins, and metabolites, offering a systems-level view of the organism's biological processes, including toxin production. nih.gov

Transcriptomics : By sequencing messenger RNA (mRNA), researchers have been able to identify transcripts of sxt gene homologs in toxic dinoflagellates like Alexandrium species. mdpi.comnih.gov This approach successfully identified 265 putative homologs for 13 different cyanobacterial sxt genes in one study. nih.gov Comparing the transcriptomes of toxic and non-toxic strains under various conditions helps to pinpoint genes whose expression correlates with toxin production. nih.gov

Proteomics and Metabolomics : These approaches analyze the proteins and small molecules present in a cell. By identifying the enzymes and metabolic intermediates that are unique to or more abundant in toxic strains, researchers can piece together the biosynthetic pathway even without a complete genomic blueprint. mdpi.comnih.gov

Genomics : Despite the difficulty, advances in sequencing technology are beginning to make inroads into dinoflagellate genomes. mdpi.com These studies have confirmed that sxt homologs are encoded in the nuclear genome and have provided insights into their evolution, suggesting an independent acquisition of these genes in dinoflagellates. mdpi.complos.org

Together, these omics strategies are progressively decoding the complex mechanisms of saxitoxin biosynthesis in these important marine microorganisms. mdpi.comresearchgate.netnih.gov

Identification of Shared Biosynthetic Intermediates

Formation of Saxitoxin Analogues Through Biotransformation Processes

Saxitoxin (STX) is the parent compound of a large family of over 50 structurally related neurotoxins, collectively known as paralytic shellfish toxins (PSTs). wikipedia.orgnih.gov While the core saxitoxin structure is produced via a dedicated biosynthetic gene cluster (the sxt cluster), many of the naturally occurring analogues are the result of subsequent biotransformation processes. nih.gov These modifications can occur within the toxin-producing microorganisms themselves or in organisms that accumulate the toxins, such as bivalve mollusks. nih.govmdpi.com These enzymatic and chemical conversions alter the toxicity and chemical properties of the parent molecule, leading to a diverse suite of analogues. nih.govresearchgate.net

Biotransformation of PSTs has been identified in various organisms, including marine invertebrates, bacteria, and humans. nih.gov The primary mechanisms of biotransformation include hydrolysis, epimerization, reduction, sulfation, and hydroxylation. mdpi.comifremer.fr

Hydrolysis and Decarbamoylation: One common transformation is the removal of the carbamoyl group from the C4 side chain, a process that can occur chemically or enzymatically to produce decarbamoyl analogues (dcSTX). nih.govasm.org Similarly, the N-sulfo-carbamoyl toxins (C-toxins and gonyautoxins) can be hydrolyzed to their more potent carbamate (B1207046) forms. mdpi.com

Epimerization: The stereochemistry at certain positions can be altered. For example, the interconversion between GTX2 and GTX3, which are C11 epimers, is a known biotransformation process observed in shellfish. mdpi.com

Reduction: The reduction of less toxic analogues to more potent forms, such as the conversion of gonyautoxins (GTX) to saxitoxin (STX) or neosaxitoxin (neoSTX), has been noted in organisms like the scallop Placopecten magellanicus. mdpi.comifremer.fr

Hydroxylation and Sulfation: Tailoring enzymes encoded within the sxt gene cluster are responsible for key modifications that generate specific families of analogues. The enzyme SxtX, a cephalosporin (B10832234) hydroxylase homologue, is responsible for the N-1-hydroxylation that converts STX into neosaxitoxin. mdpi.com Sulfotransferases, such as SxtN, catalyze the addition of sulfate (B86663) groups. mdpi.comacs.org For instance, SxtN has been shown to convert saxitoxin into the N-21 sulfonated analogue gonyautoxin 5 (GTX5). acs.org The formation of O-sulfated gonyautoxins (GTX1-4) involves hydroxylation at C11 followed by sulfation. acs.org

The specific profile of toxins found in a particular organism or region is a direct consequence of the interplay between the toxins produced by the primary source (e.g., dinoflagellates) and the subsequent biotransformations within the food web. nih.govmdpi.com Understanding these pathways is crucial for accurately assessing the toxicity of contaminated seafood and for developing potential detoxification methods. nih.govresearchgate.net

Chemical Synthesis Methodologies for Saxitoxin Dihydrochloride (B599025) and its Analogues

The unique tricyclic structure of saxitoxin, featuring two reactive guanidinium groups and multiple stereocenters, presents a formidable challenge for chemical synthesis. researchgate.netopcw.org Despite these difficulties, several successful total syntheses and strategies for creating novel derivatives have been developed, providing invaluable tools for neurobiological research and potential therapeutic development. researchgate.netchemrxiv.org

Total Synthesis Approaches and Advancements

The complete laboratory synthesis of saxitoxin has been a long-standing goal in organic chemistry. The first successful total synthesis of (±)-saxitoxin was reported by the Kishi group in 1977, a landmark achievement that confirmed the molecule's structure. opcw.orgresearchgate.net This multi-step process was later followed by other notable syntheses.

Peter Jacobi and his team developed a distinct approach in the 1980s, which featured an intramolecular 1,3-dipolar addition of an azomethine imine as a key step to construct the core structure. researchgate.net

More recent advancements have focused on improving efficiency and stereocontrol. The work of J. Du Bois and colleagues in the 2000s introduced innovative strategies. One approach utilized a rhodium-catalyzed C-H amination to form a nine-membered ring guanidine (B92328) intermediate, which could then be converted to the tricyclic saxitoxin skeleton in just a few steps. nih.gov A subsequent "second generation" synthesis from the Du Bois lab improved upon this by employing a stereoselective acetylide dianion addition to a serine-based nitrone, ultimately achieving the synthesis of (+)-saxitoxin in a 14-step linear sequence. nih.gov Another concise synthesis was achieved via a silver(I)-initiated hydroamination cascade of a propargyl-bis-guanidine, which constructs the bicyclic core in a single, stereoselective transformation. nih.gov

These total syntheses, while complex, provide access to saxitoxin and its enantiomers, enabling detailed structure-activity relationship studies that are not possible using only the naturally sourced material. researchgate.netnih.gov

Strategies for Chemical Derivatization and Novel Analogue Generation

Beyond total synthesis, significant effort has been directed towards the chemical modification of the saxitoxin scaffold to generate novel analogues. nih.gov These derivatives are crucial for probing the binding site of voltage-gated sodium channels and for developing new therapeutic agents with altered potency or selectivity. chemrxiv.orgmdpi.com

Chemical derivatization strategies often target the functional groups around the purine (B94841) ring. mdpi.com Key modifications include:

Side-Chain Alteration: The carbamoyl side chain at C4 is a common site for modification. Chemical removal of this group yields decarbamoylsaxitoxin. nih.gov Researchers have also synthesized analogues with entirely different side chains, such as an acetyl side-chain or a C-11 ethanoic acid side-chain, to explore their biological activity. mdpi.comresearchgate.net

Hydroxylation and Deoxygenation: The hydroxyl groups, particularly at C12, are critical for binding to sodium channels. mdpi.com Chemical methods have been used to prepare 12-deoxy analogues to study the impact of this functional group on toxicity. nih.gov

Benzoate Analogues: Novel analogues, named GC1, GC2, and GC3, have been isolated from the dinoflagellate Gymnodinium catenatum. These compounds feature hydroxybenzoate groups, representing a significant structural deviation from the more common saxitoxin derivatives. acs.org

Spiro-Aminal Construction: New synthetic strategies have been developed to create the core spiro-aminal structure of saxitoxin, which can then be elaborated into various analogues. One such method involves a cascade bromocyclization of an internal alkyne bearing guanidine and urea (B33335) moieties. researchgate.net

Molecular and Cellular Mechanisms of Saxitoxin Dihydrochloride Action

Direct Interactions with Voltage-Gated Sodium Channels

The primary molecular target of saxitoxin (B1146349) is the voltage-gated sodium channel (NaV), a critical component for the propagation of action potentials in excitable cells. tennessee.edunih.govnih.govmdpi.com

Elucidation of High-Affinity Binding Site Characteristics (Site 1 on the α-subunit)

Saxitoxin binds with high affinity to a specific receptor site, known as neurotoxin binding site 1, located on the α-subunit of the voltage-gated sodium channel. mdpi.commdpi.combezpecnostpotravin.czeurofinsdiscovery.comsquarespace.com This binding site is situated near the extracellular opening of the channel pore. bezpecnostpotravin.czsquarespace.comnih.gov The α-subunit is a large protein of about 260 kDa that forms the central pore of the channel. mdpi.com

The high-affinity binding is a result of interactions between the positively charged guanidinium (B1211019) groups of the saxitoxin molecule and negatively charged amino acid residues, primarily glutamic acid and aspartic acid, within the channel's ion selectivity filter. bezpecnostpotravin.czcreative-diagnostics.com Specifically, the binding site is formed by the P-loops, which are short amino acid stretches connecting the S5 and S6 transmembrane helices in the four domains of the α-subunit. bezpecnostpotravin.cznih.govmdpi.com These P-loops create a cavity that accommodates the saxitoxin molecule, leading to the formation of hydrogen bonds and electrostatic interactions. bezpecnostpotravin.cz

Studies using radiolabeled saxitoxin, such as [³H]Saxitoxin, have been instrumental in characterizing this binding site. For instance, in rat brain membranes, the dissociation constant (Kd) for [³H]Saxitoxin binding to site 1 is approximately 1.4 nM. eurofinsdiscovery.com The binding is reversible and selective. creative-diagnostics.com

Molecular Basis of Ion Flux Inhibition and Action Potential Suppression

By binding to site 1, saxitoxin physically obstructs the outer pore of the voltage-gated sodium channel, effectively acting as a plug. creative-diagnostics.comcreative-diagnostics.comgoogle.com This blockage prevents the influx of sodium ions (Na+) into the cell, which is a crucial step in the depolarization phase of an action potential. nih.govcreative-diagnostics.comopcw.org The inhibition of this sodium current suppresses the generation and propagation of action potentials in nerve and muscle cells. nih.govnih.govopcw.org This leads to the characteristic neurotoxic effects of saxitoxin, including muscle paralysis. nih.govopcw.org The toxin's action is exerted from the exterior of the cell. bezpecnostpotravin.cz

The interaction is highly potent, with nanomolar concentrations of saxitoxin being sufficient to block sodium channels in many nerve and muscle preparations. nih.gov The blockage of neural transmission at the neuromuscular junction is a direct consequence of this ion flux inhibition. nih.gov

Broader Cellular and Physiological Responses in Model Systems

Beyond its direct action on sodium channels, saxitoxin exposure triggers a range of cellular and physiological responses that have been investigated in various model organisms.

Gene Expression Profiling in Response to Saxitoxin Exposure (e.g., NaV1.4b, HSF2, PPRC1, DUSP8 regulation)

Studies on the early life stages of the longfin yellowtail (Seriola rivoliana) have revealed significant changes in gene expression following exposure to saxitoxin. mdpi.comnih.gov These changes indicate a complex cellular response to the toxin. The expression of several key genes is modulated:

NaV1.4b : This gene encodes the α-subunit of the NaV1.4 sodium channel isoform. mdpi.com In embryos exposed to saxitoxin, the expression of NaV1.4b was initially inhibited but later significantly upregulated in the larval stage. mdpi.com At 50 hours post-fertilization (hpf), the expression of NaV1.4b was significantly higher in STX-exposed larvae compared to the control group. nih.gov

HSF2 (Heat Shock Factor 2) : Involved in stress responses, HSF2 expression was significantly higher in saxitoxin-exposed larvae at 50 hpf. mdpi.comnih.gov

PPRC1 (Peroxisome proliferator-activated receptor gamma coactivator-related protein 1) : This gene is associated with lipid metabolism. Its expression was significantly elevated in exposed larvae at 50 hpf but then decreased at 62 hpf. mdpi.comnih.gov

DUSP8 (Dual Specificity Phosphatase 8) : This gene plays a role in MAP kinase signaling pathways related to cell proliferation and differentiation. Its expression was also significantly increased in intoxicated larvae at 50 hpf. mdpi.comnih.gov

In zebrafish embryos, temporal transcriptional profiling showed a large number of differentially expressed genes at 36 and 48 hours post-fertilization, with significant enrichment in genes related to focal adhesion, adherens junction, and regulation of the actin cytoskeleton, suggesting impacts on cell-cell and cell-extracellular matrix interactions critical for neural development. nih.gov

In the model eukaryote Saccharomyces cerevisiae, microarray analyses identified that genes associated with copper and iron homeostasis and sulfur metabolism were significantly differentially expressed upon saxitoxin exposure. nih.govresearchgate.net

Table 1: Gene Expression Changes in Seriola rivoliana Larvae Exposed to Saxitoxin at 50 hpf This table is interactive. Click on the headers to sort.

Gene Function Fold Change vs. Control
NaV1.4b Sodium Channel α-subunit Significantly Higher nih.gov
HSF2 Stress Response Significantly Higher nih.gov
PPRC1 Lipid Metabolism Significantly Higher nih.gov
DUSP8 MAP Kinase Signaling Significantly Higher nih.gov

Modulation of Enzymatic Activities (e.g., protein phosphatases, alkaline phosphatases, peroxidase)

Saxitoxin exposure has also been shown to modulate the activity of several enzymes in different model systems.

Protein Phosphatases and Alkaline Phosphatases : In Seriola rivoliana embryos and larvae, a significant decrease in the activity of both protein phosphatases and alkaline phosphatases was observed between 44 and 50 hpf in both control and saxitoxin-exposed groups. mdpi.comnih.gov However, other studies have reported that saxitoxin exposure can lead to an increase in serum levels of alkaline phosphatases in mice, indicating potential liver effects. ca.gov Microcystins, another group of cyanotoxins, are known inhibitors of protein phosphatases 1 and 2A. ca.govresearchgate.net In mice exposed to long-term low doses of STX, the expression of protein phosphatase 1 (Ppp1c) was altered. nih.gov

Peroxidase : In S. rivoliana, specific peroxidase activity was detected but was not significantly higher in exposed embryos compared to the control, suggesting that at the tested concentration, saxitoxin did not induce significant oxidative stress. mdpi.comnih.gov However, in the crustacean Daphnia magna, exposure to saxitoxin led to an increase in the activity of other antioxidant enzymes like glutathione-S-transferases and selenium-dependent glutathione (B108866) peroxidase, alongside increased lipid peroxidation, indicating an oxidative stress response. nih.gov Similarly, in the bivalve Mytilus chilensis and other mollusks, an increase in the activity of antioxidant enzymes including glutathione peroxidase was observed during a bloom of saxitoxin-producing algae. mdpi.com

Table 2: Effects of Saxitoxin on Enzymatic Activity in Different Model Systems This table is interactive. Click on the headers to sort.

Enzyme Model System Observed Effect Reference
Protein Phosphatases Seriola rivoliana Decreased activity mdpi.comnih.gov
Protein Phosphatase 1 Mice Altered expression nih.gov
Alkaline Phosphatases Seriola rivoliana Decreased activity mdpi.comnih.gov
Alkaline Phosphatases Mice Increased serum levels ca.gov
Peroxidase Seriola rivoliana No significant change mdpi.comnih.gov
Glutathione Peroxidase Daphnia magna Increased activity nih.gov
Glutathione Peroxidase Mytilus chilensis Increased activity mdpi.com
Glutathione-S-Transferases Daphnia magna Increased activity nih.gov

Interactions with Other Ion Channels (e.g., voltage-gated calcium and potassium channels)

While the primary target of saxitoxin is the voltage-gated sodium channel, research has indicated that it can also interact with other ion channels, albeit with lower affinity. These interactions, particularly with voltage-gated calcium (CaV) and potassium (KV) channels, contribute to a broader understanding of saxitoxin's pharmacological profile.

Studies have reported that saxitoxin can affect potassium and calcium channels, although the effective doses are significantly higher (in the micromolar range) than those required to block sodium channels (in the nanomolar range). bezpecnostpotravin.cz The toxicological significance of these interactions at typical exposure levels is still under investigation. bezpecnostpotravin.cz

Voltage-Gated Potassium Channels:

Voltage-Gated Calcium Channels:

The effect of saxitoxin on L-type calcium channels has also been observed. It has been shown to reduce Ca2+ currents in ventricular myocytes. mdpi.com Interestingly, this effect was not seen with tetrodotoxin, another potent sodium channel blocker, suggesting that these calcium channels may possess a binding site for saxitoxin that is absent for tetrodotoxin. mdpi.com The interaction of saxitoxin with voltage-gated calcium channels is a component of its broader activity as a marine neurotoxin that modulates ion flux. mdpi.comnih.govresearchgate.net

Investigation of Neurotoxicity Mechanisms and Neuronal Viability in Cellular Models

The neurotoxic effects of saxitoxin dihydrochloride (B599025) have been extensively studied using various cellular models, providing crucial insights into its mechanisms of action beyond direct sodium channel blockade. These investigations have revealed impacts on neuronal development, viability, and function.

Extended, low-dose exposure to saxitoxin has been shown to inhibit proper neurite outgrowth in model neuronal cells such as PC12 and SH-SY5Y. nih.gov A significant decrease in long axon-like projections and a corresponding increase in shorter filopodia were observed after seven days of exposure to saxitoxin concentrations ranging from 0.25 to 3 μg/L. nih.gov This suggests that even at levels below established acute exposure guidelines, saxitoxin can interfere with normal neuronal development. nih.gov

Studies on human-derived neural cell lines, like SH-SY5Y, have demonstrated that saxitoxin can induce cytostasis (cell growth arrest) and chromosome instability in a dose-responsive manner at concentrations between 2.5 and 10 µg/L. scielo.br At a concentration of 10 µg/L, saxitoxin was also found to induce apoptosis (programmed cell death). scielo.br These findings point to the cytotoxic and mutagenic potential of saxitoxin in neural cells. scielo.br

The neurotoxic effects of saxitoxin can be exacerbated by other factors. For instance, in the presence of the Zika virus (ZIKV), saxitoxin has been shown to potentiate neuronal cell death. biorxiv.orgplos.org In human induced pluripotent stem cell (hiPSC)-derived cortical neurons, co-exposure to saxitoxin and ZIKV led to significant reductions in neuronal activity and viability. researchgate.net This synergistic toxicity was observed to be specific to neurons, as the damaging effects of ZIKV on astrocytes and neural stem cells were not amplified by saxitoxin. biorxiv.org The presence of saxitoxin appeared to make neurons more susceptible to apoptosis and increase the rate of ZIKV infection. biorxiv.orgresearchgate.net In human brain organoid models, saxitoxin doubled the amount of ZIKV-induced neural cell death in progenitor areas. plos.org

Analysis of Stress Responses and Oxidative Status in Exposed Organisms

Exposure to saxitoxin can induce significant stress responses in various organisms, often leading to oxidative stress. This occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify these reactive products. nih.govnih.gov

In marine bivalves, such as oysters (Crassostrea gigas) and scallops (Chlamys farreri), saxitoxin exposure has been shown to trigger oxidative stress. Studies have evaluated a range of biochemical markers, including catalase, superoxide (B77818) dismutase, and glutathione S-transferase, which are all involved in mitigating oxidative damage. Lipid peroxidation, a marker of cellular damage caused by ROS, has also been observed. These findings suggest that saxitoxin can induce severe oxidative stress in the cell lines of vertebrates. Transcriptome analysis in scallops has revealed the upregulation of genes involved in oxidative stress responses, such as those from the cytochrome P450 family, peroxidasin (PXDN), and acyl-coenzyme A oxidase 1 (ACOX1). nih.govmdpi.com The upregulation of these genes indicates their role in protecting the organism from ROS-induced damage. nih.gov

Research using the nematode Caenorhabditis elegans as a model organism has provided further evidence of saxitoxin-induced oxidative stress. nih.govnih.gov While not lethal at the tested concentrations, saxitoxin exposure led to a dose-dependent increase in ROS levels. nih.govnih.gov This was accompanied by physiological consequences such as decreased lifespan, reduced productivity, and smaller body size. nih.gov Interestingly, ATP levels and the expression of a green fluorescent protein (used as a marker for protein damage) were significantly increased, suggesting an energetic and protective response to the oxidative stress. nih.govnih.gov

In mice, long-term exposure to low doses of saxitoxin has been linked to neurodegenerative processes, which are often associated with oxidative stress mechanisms like lipid peroxidation. nih.gov Proteomic analysis of the hippocampus in these mice revealed alterations in the expression of 29 proteins, indicating a molecular response to the neurotoxicity induced by chronic saxitoxin exposure. nih.gov

However, it is important to note that the induction of oxidative stress may be dependent on the life stage of the organism. A study on the early life stages of the longfin yellowtail (Seriola rivoliana) found no evidence of saxitoxin-induced oxidative stress in embryos, as measured by peroxidase activity. mdpi.com This suggests a stage-specific sensitivity to the toxin. mdpi.com

Advanced Analytical and Detection Methodologies for Saxitoxin Dihydrochloride

Chromatographic and Spectrometric Techniques for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the quantitative analysis of saxitoxin (B1146349) and its analogs. The versatility of HPLC is enhanced by coupling it with various detection systems, each offering unique advantages.

Fluorescence Detection (FLD): A widely adopted method involves pre-column or post-column oxidation of saxitoxin to form a fluorescent derivative. This approach, often designated as the pre-column oxidation HPLC-FLD method, provides high sensitivity and is a recognized official method for regulatory monitoring in several countries. shimadzu.com The process entails oxidizing the toxin, which itself is not fluorescent, into a highly fluorescent product that can be readily detected. nih.gov

Mass Spectrometry (MS): The coupling of HPLC with mass spectrometry (LC-MS) offers superior specificity and sensitivity. canada.ca This technique allows for the direct detection and confirmation of saxitoxin based on its mass-to-charge ratio, providing a high degree of confidence in the identification and quantification. canada.ca LC-MS/MS, a tandem mass spectrometry approach, further enhances selectivity and is instrumental in complex sample matrices. shimadzu.com

Chemiluminescence Nitrogen Detection (CLND): Liquid chromatography coupled with a chemiluminescence nitrogen detector (LC-CLND) is another powerful tool for the analysis of nitrogen-containing compounds like saxitoxin. canada.caresearchgate.net This method provides a response that is proportional to the molar amount of nitrogen in the molecule, offering an alternative and robust quantification strategy. researchgate.net

Quantitative HPLC-Based Methods for Saxitoxin Dihydrochloride (B599025)

Detection MethodPrincipleKey Advantages
Fluorescence Detection (FLD)Oxidation of saxitoxin to a fluorescent derivative either before or after chromatographic separation.High sensitivity, established official method. shimadzu.com
Mass Spectrometry (MS)Separation by HPLC followed by detection based on the mass-to-charge ratio of the toxin.High specificity, structural confirmation, suitable for complex matrices. shimadzu.comcanada.ca
Chemiluminescence Nitrogen Detection (CLND)Detection based on the chemiluminescent reaction of nitrogen atoms in the saxitoxin molecule.Provides a molar response based on nitrogen content, offering an alternative quantification approach. canada.caresearchgate.net

Ultra-High Performance Hydrophilic Interaction Liquid Chromatography (UHPLC-HILIC) Coupled with Mass Spectrometry

For highly polar compounds like saxitoxin and its numerous analogs, Ultra-High Performance Hydrophilic Interaction Liquid Chromatography (UHPLC-HILIC) has emerged as a particularly effective separation technique. nih.govwaters.com HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, which is ideal for retaining and separating very polar analytes that are often poorly retained by traditional reversed-phase chromatography. shimadzu.comnih.gov

When coupled with tandem mass spectrometry (UHPLC-HILIC-MS/MS), this method provides a rapid, sensitive, and highly selective platform for the simultaneous analysis of multiple saxitoxin analogs. shimadzu.comwaters.comresearchgate.net This is crucial as the toxicity of a sample depends on the specific profile of saxitoxin derivatives present. The enhanced separation efficiency of UHPLC allows for faster analysis times compared to conventional HPLC. waters.com This methodology has been successfully validated for the determination of paralytic shellfish toxins in various shellfish tissues. waters.comresearchgate.net

Quantitative Nuclear Magnetic Resonance (qNMR) for Reference Material Calibration

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary ratio method of measurement and plays a pivotal role in the certification of reference materials for saxitoxin dihydrochloride. lgcstandards.comresearchgate.net Unlike chromatographic methods that require a reference standard of the same compound for calibration, qNMR can determine the concentration of a substance by comparing its NMR signal intensity to that of an internal standard of known concentration, such as sucrose. lgcstandards.com

This technique is essential for establishing the purity and concentration of certified reference materials (CRMs) with a high degree of accuracy and metrological traceability to the International System of Units (SI). lgcstandards.com These well-characterized CRMs are then used to calibrate laboratory instruments and validate other analytical methods like HPLC and LC-MS, ensuring the accuracy and comparability of results across different laboratories. researchgate.netlgcstandards.com The process often involves ¹H-qNMR measurements to determine the accurate concentration of a dissolved toxin, which is then used to prepare the final CRM solution.

Immunoassay and Biosensor Development for this compound

Applications of Enzyme-Linked Immunosorbent Assays (ELISA)

Enzyme-Linked Immunosorbent Assays (ELISAs) are widely used as a screening tool for the detection of saxitoxin. mdpi.comeurofins-technologies.comgoldstandarddiagnostics.com These immunoassays are based on the principle of competitive binding between the saxitoxin in a sample and a labeled saxitoxin conjugate for a limited number of specific antibody binding sites. eurofins-technologies.comattogene.com

In a typical competitive ELISA for saxitoxin, microtiter plates are coated with a secondary antibody. goldstandarddiagnostics.com The sample, along with a saxitoxin-enzyme conjugate and a primary anti-saxitoxin antibody, are added to the wells. attogene.com If saxitoxin is present in the sample, it will compete with the conjugate for binding to the primary antibody. attogene.com After an incubation period, the unbound components are washed away, and a substrate is added. The enzyme on the bound conjugate converts the substrate into a colored product. The intensity of the color is inversely proportional to the concentration of saxitoxin in the sample; a lighter color indicates a higher concentration of the toxin. eurofins-technologies.comattogene.com

ELISA kits are commercially available and offer a rapid and cost-effective method for screening a large number of samples, particularly shellfish. eurofins-technologies.comattogene.comattogene.com While ELISAs are excellent for screening, they can sometimes underestimate the total toxicity due to varying cross-reactivity of the antibody with different saxitoxin analogs. mdpi.com Therefore, positive results from ELISA screening are often confirmed by instrumental methods like HPLC or LC-MS. eurofins-technologies.com

ELISA Cross-Reactivity with Saxitoxin Analogs

CompoundCross-Reactivity (%)
Saxitoxin (STX)100
Decarbamoyl STX29
GTX 2 & 323
GTX-5B23
Lyngbyatoxin13
Sulfo GTX 1 & 22.0
Decarbamoyl GTX 2 & 31.4
Neosaxitoxin1.3
Decarbamoyl Neo STX0.6
GTX 1 & 4<0.2

Source: Data adapted from Eurofins Abraxis. eurofins-technologies.com

Development of Surface Plasmon Resonance (SPR) Biosensors

Surface Plasmon Resonance (SPR) biosensors represent a powerful, label-free technology for the real-time monitoring of molecular interactions, including the detection of saxitoxin. tandfonline.com This optical technique measures changes in the refractive index on the surface of a sensor chip where a specific biological recognition element, such as an antibody or an aptamer, is immobilized. tandfonline.comnih.gov

In a competitive assay format for saxitoxin detection, the toxin is immobilized on the sensor chip surface. tandfonline.com The sample is mixed with a specific antibody and passed over the chip. The antibody will bind to the saxitoxin in the sample, reducing the amount of antibody available to bind to the immobilized saxitoxin on the chip. This results in a change in the SPR signal that is inversely proportional to the concentration of saxitoxin in the sample. tandfonline.com

Recent advancements have focused on developing multiplex SPR biosensors that can simultaneously detect multiple marine biotoxins, including saxitoxin and its analogs. vliz.be Furthermore, the use of aptamers—short, single-stranded nucleic acid sequences that can bind to specific targets—as the recognition element in localized SPR (LSPR) aptasensors is a promising area of research. nih.govmdpi.com These LSPR aptasensors have demonstrated high sensitivity and a wide detection range for saxitoxin in both buffer and real-world samples like mussels. mdpi.com SPR biosensors offer advantages of high sensitivity, selectivity, and the ability for real-time analysis with minimal sample consumption. nih.gov

Electrochemical Immunosensors for On-Site Monitoring

The development of portable and rapid analytical tools is paramount for the effective on-site monitoring of saxitoxin (STX). Electrochemical immunosensors and aptasensors have emerged as promising solutions, offering high sensitivity, selectivity, and the potential for miniaturization. nih.govcanada.ca These devices leverage biological recognition elements, such as antibodies or aptamers, coupled with electrochemical transduction to detect and quantify STX. aesan.gob.es

A variety of electrochemical techniques are employed, including differential pulse voltammetry (DPV), potentiometry, and electrochemical impedance spectroscopy (EIS). mdpi.comnih.gov DPV-based immunosensors, for instance, often show an inverse correlation between the peak current and STX concentration. mdpi.com The modification of electrode surfaces with nanomaterials like gold nanoparticles (AuNPs) and conductive polymers such as polypyrrole (Ppy) has been shown to significantly amplify the sensor's signal and enhance sensitivity. mdpi.com

Recent research has demonstrated the successful application of these sensors in complex matrices such as seawater and shellfish. mdpi.comresearchgate.net For example, a portable electrochemical immunosensor system integrated with the Internet of Things (IoT) has been developed for on-site STX detection in the aquaculture industry. mdpi.commdpi.com This system, utilizing a direct assay on a Ppy/AuNP-modified screen-printed electrode, achieved a limit of detection (LOD) as low as 2.09 ppb in shellfish matrix. mdpi.commdpi.com Another approach using a miniaturized potentiometric sensor based on graphene nanosheets and immobilized anti-STX receptors reported a detection limit of 1 nM with a response time of 5-20 minutes. nih.govresearchgate.net

Aptasensors, which use short, single-stranded nucleic acid sequences (aptamers) as the recognition element, offer advantages in terms of stability and ease of synthesis. nih.gov One such aptasensor, incorporating methylene (B1212753) blue (MB) as an electrochemical probe, demonstrated a high sensitivity with a peak current change of 2.92 μA per decade over an STX concentration range of 1 nM to 1000 nM. nih.govresearchgate.net Field-effect device-based aptasensors have also been developed, presenting a detection range of 0.5–100 nM and an LOD of 0.09 nM for STX. europa.eu

The table below summarizes the performance of various electrochemical biosensors developed for saxitoxin detection.

Sensor TypeRecognition ElementTransduction MethodElectrode ModificationLimit of Detection (LOD)MatrixReference
ImmunosensorAntibodyDifferential Pulse Voltammetry (DPV)Polypyrrole/Gold Nanoparticles (Ppy/AuNP)2.09 ppbShellfish mdpi.commdpi.com
ImmunosensorAntibodyDifferential Pulse Voltammetry (DPV)Polypyrrole/Gold Nanoparticles (Ppy/AuNP)6.38 ppbSeawater mdpi.commdpi.com
Potentiometric SensorAnti-STX ReceptorPotentiometryGraphene Nanosheets/Lipid Films1 nMLake Water, Shellfish nih.govresearchgate.net
AptasensorAptamer with Methylene BlueDifferential Pulse Voltammetry (DPV)Gold Electrode1 nMNot Specified nih.govresearchgate.net
AptasensorAptamerConstant-CapacitancePAMAM Dendrimer0.09 nMMussel Tissue europa.eu
Impedimetric BiosensorAptamerElectrochemical Impedance Spectroscopy (EIS)Not Specified0.3 µg/LAqueous Solution nih.gov

These advancements highlight the potential of electrochemical biosensors as robust tools for the rapid and decentralized monitoring of saxitoxin, addressing a critical need in public health and safety. nih.gov

Optimization of Sample Preparation and Addressing Matrix Effects in Toxin Detection

The accurate detection of saxitoxin and its analogues in complex matrices like shellfish and environmental samples is critically dependent on effective sample preparation. mdpi.commdpi.com The primary goals of sample preparation are the efficient extraction of the toxins from the sample matrix and the removal of interfering compounds that can cause matrix effects in the final analysis. mdpi.comnih.gov

Extraction Solvents and Techniques: Several extraction solvents have been investigated to maximize the recovery of saxitoxin. Commonly used solvents include 0.1 M hydrochloric acid (HCl) and 1% acetic acid (AcOH). aesan.gob.esmdpi.com While 0.1 M HCl is used in the mouse bioassay and post-column oxidation HPLC-FLD methods, 1% AcOH is often employed for pre-column oxidation methods. aesan.gob.esmdpi.com For liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, a mixture of 80% acetonitrile (B52724) (ACN) with 0.1% formic acid has been shown to be effective. mdpi.commdpi.com A comparative study on mussel samples found that extraction with acetonitrile/water (80/20, v/v) yielded desirable recoveries ranging from 80.53% to 94.30%. mdpi.com

Cleanup and Mitigation of Matrix Effects: Matrix effects, which are the alteration of analyte ionization efficiency due to co-eluting compounds, pose a significant challenge in LC-MS/MS analysis, potentially leading to inaccurate quantification. mdpi.comnih.gov To address this, various cleanup techniques are employed. Solid-phase extraction (SPE) and dispersive solid-phase extraction (dSPE) are common methods used to purify sample extracts. mdpi.com Sorbents such as C18 silica, which has a strong affinity for non-polar compounds, and acidic alumina (B75360) are used to remove interfering substances. mdpi.com

Immunoaffinity chromatography (IAC) is another powerful cleanup technique that utilizes the high specificity of antibody-antigen interactions to selectively extract the target toxins, thereby significantly reducing matrix effects. mdpi.com For instance, the use of an immunoaffinity sorbent was shown to suppress matrix effects in the LC-MS/MS analysis of STX in bivalve extracts. mdpi.com

To compensate for any remaining matrix effects, several analytical strategies can be implemented:

Matrix-matched calibration: This involves preparing calibration standards in a blank matrix extract that is similar to the sample being analyzed. This approach was used for the simultaneous quantification of eight paralytic shellfish poisoning (PSP) toxins in shellfish. mdpi.commdpi.com

Use of internal standards: Isotope-labeled internal standards (ILIS), such as ¹⁵N₇-labeled neosaxitoxin, can be added to the sample to correct for both extraction losses and matrix-induced signal suppression or enhancement. researchgate.net

Standard addition method: This involves adding known amounts of the analyte to the sample extract to create a calibration curve within the sample matrix itself, providing accurate quantification by correcting for sample-specific matrix effects. nih.govcore.ac.uk

The table below outlines various sample preparation and matrix effect mitigation strategies for saxitoxin analysis.

MatrixExtraction SolventCleanup MethodMatrix Effect CompensationAnalytical MethodReference
Mussel1% Acetic AcidNone specifiedStandard addition to extractsLC-MS/MS mdpi.com
MusselAcetonitrile/water (80:20, v/v) with 0.1% formic aciddSPE with C18 and acidic aluminaMatrix-matched calibrationHPLC-MS/MS mdpi.com
Rat PlasmaNot specifiedMagnetic solid-phase extraction with L-cysteine modified microspheresNot specifiedLC-MS/MS nih.gov
BivalvesNot specifiedImmunoaffinity sorbentExternal calibrationLC-MS/MS mdpi.com
Surface WaterNot specifiedOnline SPEIsotope-labeled internal standard (NeoSTX-¹⁵N₇)on-line SPE–HILIC-HRMS researchgate.net

The continuous optimization of these sample preparation and analytical techniques is crucial for improving the accuracy, sensitivity, and reliability of saxitoxin detection in diverse and challenging sample matrices. mdpi.commdpi.com

Development and Certification of this compound Reference Materials for Analytical Standardization

The availability of high-quality, certified reference materials (CRMs) is fundamental for ensuring the accuracy, reliability, and comparability of analytical measurements for this compound. canada.caresearchgate.net CRMs serve several critical functions in analytical laboratories, including the calibration of instruments, validation of analytical methods, establishment of metrological traceability, and quality control of measurements. goldstandarddiagnostics.usgoldstandarddiagnostics.comacs.org

The development and certification of a CRM is a rigorous process undertaken by national metrology institutes and other authorized bodies, such as the National Research Council Canada (NRC). canada.caresearchgate.net This process involves several key stages:

Purification: The saxitoxin is purified to a high degree.

Characterization and Purity Assessment: The identity and purity of the material are thoroughly characterized using a variety of analytical techniques. For CRM-STX-g from the NRC, this included quantitative ¹H-NMR (qNMR), liquid chromatography-high resolution mass spectrometry (LC-HRMS), capillary electrophoresis with UV detection (CE-UV), and liquid chromatography with chemiluminescence nitrogen detection (LC-CLND). canada.ca

Value Assignment: The certified value for a property, such as mass concentration, is determined using one or more primary methods of measurement. For CRM-STX-g, the certified value was based on results from qNMR, LC-CLND, and LC-MS/MS. canada.ca

Uncertainty Estimation: The uncertainty of the certified value is calculated, taking into account all potential sources of error in the measurement process. acs.org

Inter-laboratory Comparison: Proficiency tests or inter-laboratory comparison studies are often conducted to validate the certified value and assess the performance of different analytical methods used by various laboratories. nih.govoup.com

Both calibration solutions and matrix-based CRMs are available. Calibration solutions, such as CRM-STX-g, are solutions of this compound in a specified solvent (e.g., aqueous 0.5 mM hydrochloric acid) with a certified concentration. canada.ca Matrix CRMs, like the mussel tissue CRM for PSP toxins (CRM-PSP-Mus), consist of a natural matrix (e.g., homogenized shellfish tissue) containing a certified amount of the toxin. canada.ca These are invaluable for validating the entire analytical procedure, including the extraction and cleanup steps. researchgate.net

The table below lists some available certified reference materials for saxitoxin and its analogues.

CRM NameProducerTypeCertified PropertyCertified ValueReference
CRM-STX-gNational Research Council Canada (NRC)Calibration SolutionMolar concentration61.4 µmol/L canada.calgcstandards.com
CRM-PSP-MusNational Research Council Canada (NRC)Mussel Tissue MatrixAmount fraction of this compound4.99 µmol/kg canada.ca
PO PST CRM 1101CefasPacific Oyster Tissue MatrixConcentration of Saxitoxin (STX)399 µg/kg cefas.co.uk
Saxitoxins Certified Reference MaterialABRAXIS (Gold Standard Diagnostics)StandardConcentration~20 µg/mL goldstandarddiagnostics.usgoldstandarddiagnostics.com

The production and use of these CRMs, in accordance with international standards such as ISO 17034 and ISO/IEC 17025, are essential for achieving harmonization and ensuring the quality of saxitoxin monitoring data worldwide. canada.caacs.orglgcstandards.com

Ecological and Evolutionary Research on Saxitoxin Dihydrochloride Production and Distribution

Environmental Occurrence and Toxin Accumulation Dynamics

The presence and concentration of saxitoxin (B1146349) in aquatic environments are highly dynamic, influenced by the proliferation of specific microorganisms and the subsequent transfer of the toxin through the food chain.

Role of Marine Dinoflagellates and Freshwater Cyanobacteria as Primary Producers

Saxitoxin is primarily produced by a diverse group of microorganisms, spanning two different kingdoms of life: eukaryotic dinoflagellates in marine ecosystems and prokaryotic cyanobacteria in freshwater systems. nih.govnih.gov This unusual distribution across such distantly related organisms is a key area of scientific inquiry. whoi.eduoup.com

In the marine realm, the primary producers of saxitoxin are dinoflagellates belonging to genera such as Alexandrium, Gymnodinium, and Pyrodinium. epa.govdoi.org These microscopic algae can form dense populations known as harmful algal blooms (HABs), often referred to as "red tides," which can lead to significant toxin accumulation in the water. nih.govmdpi.com

In freshwater environments, several genera of cyanobacteria, also known as blue-green algae, are responsible for saxitoxin production. These include species of Aphanizomenon, Dolichospermum (formerly Anabaena), Microseira (formerly Lyngbya), Planktothrix, and Raphidiopsis. epa.gov Similar to dinoflagellates, cyanobacterial blooms can result in high concentrations of saxitoxin in lakes, rivers, and reservoirs. asm.org

The production of saxitoxin and its more than 50 analogues is a complex process influenced by various environmental factors. nih.govmdpi.com Abiotic factors such as temperature, salinity, nutrient availability (especially nitrogen and phosphorus), and light intensity can all modulate the growth of these microorganisms and their toxin production rates. mdpi.comresearchgate.net

Table 1: Primary Producers of Saxitoxin

KingdomPhylum/DivisionGeneraEnvironment
EukaryotaDinoflagellataAlexandrium, Gymnodinium, PyrodiniumMarine
ProkaryotaCyanobacteriaAphanizomenon, Dolichospermum, Microseira, Planktothrix, RaphidiopsisFreshwater

Bioaccumulation and Transfer of Saxitoxin Dihydrochloride (B599025) in Aquatic Food Webs

Once introduced into the aquatic environment by primary producers, saxitoxin can be transferred and accumulated throughout the food web. nih.govdoi.org Filter-feeding organisms, particularly bivalve mollusks like clams, mussels, and oysters, play a crucial role in this process. doi.orgnih.gov As they filter large volumes of water for food, they ingest toxic dinoflagellates or cyanobacteria, leading to the accumulation of saxitoxin in their tissues, often at concentrations much higher than in the surrounding water. nih.gov

This bioaccumulation is not limited to shellfish. Zooplankton can also ingest toxic algae, becoming a vector for toxin transfer to higher trophic levels. doi.orgscielo.org.mx Fish that consume either contaminated plankton or shellfish can also accumulate saxitoxin. nih.govtos.org This trophic transfer can continue up the food chain, impacting a wide range of marine and freshwater life, including marine mammals and seabirds. tos.orgnoaa.gov The process of biomagnification, where toxin concentrations increase at successively higher levels in the food chain, has been suggested, though its occurrence is still a subject of debate. scielo.org.mx

Dynamics of Harmful Algal Blooms (HABs) and Environmental Toxin Release

Harmful algal blooms (HABs) are a primary mechanism for the large-scale release of saxitoxin into the environment. noaa.gov These blooms are characterized by the rapid and dense proliferation of toxin-producing algae. noaa.gov The formation and decline of HABs are influenced by a complex interplay of physical, chemical, and biological factors, including water temperature, nutrient levels, light availability, and water circulation patterns. mdpi.comnih.gov

During a bloom, saxitoxin is contained within the algal cells. The release of the toxin into the surrounding water can occur through various processes. ifremer.fr Metabolic activity of the algae can lead to the release of extracellular organic matter containing toxins. ifremer.fr However, a significant release of toxins often happens during the decay and lysis of the algal cells at the end of a bloom. ifremer.fr This can create a pulse of dissolved toxin in the water column. nih.gov

Some saxitoxin-producing dinoflagellates, like Alexandrium catenella, can also form dormant resting cysts that settle in bottom sediments. noaa.gov These cysts can survive for extended periods and, when environmental conditions become favorable, they can germinate and initiate new blooms, contributing to the recurrence of toxic events in specific areas. noaa.gov

The frequency and geographic extent of HABs are believed to be increasing globally, a trend potentially linked to climate change and human activities that increase nutrient runoff into aquatic systems. noaa.govnih.gov This expansion raises concerns about the increasing risk of saxitoxin exposure in both marine and freshwater ecosystems. tos.org

Evolutionary Biology of Saxitoxin Biosynthesis Genes

The unusual distribution of saxitoxin synthesis in both prokaryotic cyanobacteria and eukaryotic dinoflagellates has spurred significant research into the evolutionary origins of the genes responsible for its production, known as the sxt genes.

Theoretical Frameworks for Gene Origin: Convergent Evolution, Horizontal Gene Transfer, and Symbiotic Hypotheses

Several hypotheses have been proposed to explain the presence of the saxitoxin biosynthesis pathway in such distantly related organisms. nih.govmdpi.com

One early hypothesis suggested that symbiotic bacteria living within dinoflagellates were the actual producers of the toxin. nih.gov However, genetic analyses have shown that the genes for saxitoxin synthesis are located in the nuclear genome of dinoflagellates, largely refuting the symbiont hypothesis. oup.com

Another theory is convergent evolution , where the ability to produce saxitoxin evolved independently in both cyanobacteria and dinoflagellates. oup.comnih.gov This would imply that similar biochemical pathways and the genes encoding them arose separately in these two lineages. oup.com While convergent evolution of secondary metabolic pathways is known to occur, the complexity of the saxitoxin synthesis pathway makes this a less likely scenario. plos.org

The most widely supported hypothesis is horizontal gene transfer (HGT) , where the genes for saxitoxin synthesis were transferred from one group of organisms to the other. oup.comnih.gov HGT is a well-established mechanism for the evolution of bacterial genomes and is increasingly recognized as a factor in eukaryotic evolution. nih.gov The leading theory suggests that the sxt gene cluster originated in bacteria and was subsequently transferred to dinoflagellates. mdpi.comasm.org

Eco-Evolutionary Implications of Saxitoxin Dihydrochloride Production in Phytoplankton

The production of saxitoxin (STX) and its numerous analogs, collectively known as paralytic shellfish toxins (PSTs), by certain species of phytoplankton, particularly marine dinoflagellates and freshwater cyanobacteria, carries significant ecological and evolutionary implications. ifremer.frresearchgate.net The dinoflagellate genera Alexandrium, Gymnodinium, and Pyrodinium are major producers of these neurotoxins in marine environments. mdpi.com The widespread occurrence of STX-producing organisms across different aquatic systems and taxonomic kingdoms suggests that the ability to synthesize this potent toxin confers a substantial adaptive advantage. researchgate.net

Research into the evolutionary origins of saxitoxin biosynthesis has led to three primary hypotheses: production by symbiotic bacteria, convergent evolution, or horizontal gene transfer. who.intresearchgate.net While some studies have suggested that co-cultured bacteria might be responsible for STX production, this theory has been met with conflicting results. researchgate.net The convergent evolution theory posits that dinoflagellates and cyanobacteria independently evolved the capability to produce STX. who.int However, the discovery of genes in dinoflagellates that are homologous to those in cyanobacteria has provided strong evidence for the horizontal gene transfer hypothesis, suggesting that the genetic blueprint for saxitoxin synthesis may have been transferred between these distinct domains of life. who.intresearchgate.net

From an ecological perspective, a primary proposed function of saxitoxin production is as a chemical defense mechanism against grazing predators. figshare.com The potent neurotoxicity of STX can deter or harm zooplankton and other herbivores, thereby reducing predation pressure and allowing for the proliferation of the toxin-producing phytoplankton, often leading to the formation of harmful algal blooms (HABs). figshare.comresearchgate.net Sublethal exposure to saxitoxin in marine fauna can lead to a range of adverse effects, including reduced filtration rates in bivalves and reproductive failure in species as large as the North Atlantic right whale. nih.govnih.gov

The production of saxitoxin is not without its costs to the phytoplankton. The synthesis of such a complex molecule is energetically demanding, which suggests a trade-off between toxicity and other life-history traits, such as growth rate. figshare.com This cost-benefit dynamic is likely influenced by various environmental factors, including nutrient availability, temperature, and light, which can modulate both phytoplankton growth and toxin production. squarespace.com The interplay of these factors can influence the competitive balance within phytoplankton communities and the evolutionary trajectory of toxic and non-toxic strains. squarespace.comacs.org

The table below summarizes the major phytoplankton genera known to produce saxitoxin and the prevailing theories on the evolution of this capability.

CategoryDetails
Major Saxitoxin-Producing Phytoplankton Genera Alexandrium spp., Gymnodinium catenatum, Pyrodinium bahamense mdpi.comsquarespace.com
Evolutionary Origin Theories 1. Symbiotic Bacteria: Production by associated bacteria. researchgate.net 2. Convergent Evolution: Independent evolution in dinoflagellates and cyanobacteria. who.int 3. Horizontal Gene Transfer: Transfer of synthesis genes between cyanobacteria and dinoflagellates. who.intresearchgate.net
Primary Ecological Role Defense against grazing predators. figshare.com
Factors Influencing Production Nutrient levels, temperature, light intensity. squarespace.com

Environmental Fate and Degradation Mechanisms of this compound

The persistence and transformation of this compound in aquatic environments are governed by a complex interplay of physical, chemical, and biological factors. Once released into the water column, either through cell lysis or excretion from phytoplankton, the fate of saxitoxin is critical in determining the duration and severity of toxic events.

Stability and Persistence in Various Aquatic Environments

This compound exhibits considerable stability under certain environmental conditions. It is a water-soluble and thermostable molecule, particularly in acidic to neutral conditions (pH < 7). ifremer.frsquarespace.com In such environments, it can persist for extended periods. who.int For instance, studies have shown that in natural waters, saxitoxin can persist for up to two months. who.int The half-lives for the breakdown of various saxitoxin analogs in natural water have been reported to range from 9 to 28 days, with some gonyautoxins persisting for over three months. wa.govnhmrc.gov.au

However, the stability of saxitoxin is highly dependent on pH. researchgate.net In alkaline conditions (pH > 7), its degradation is accelerated through oxidation. researchgate.netsquarespace.com Temperature also plays a role; while stable at lower temperatures, higher temperatures can promote degradation, though significant breakdown often requires temperatures above what is typically found in natural aquatic environments. mdpi.comnih.gov

Sunlight, particularly the ultraviolet (UV) component, can also contribute to the degradation of saxitoxin. mdpi.com Photodegradation can occur through direct photolysis, where the toxin molecule itself absorbs light energy, or through sensitized photolysis, where other substances in the water, known as dissolved organic matter (DOM), absorb light and produce reactive chemical species that then degrade the toxin. mdpi.comfigshare.com Sensitized photolysis, particularly at a pH of 8, appears to be a significant degradation pathway for saxitoxin and some of its analogs, with half-lives ranging from 1 to 10 hours. figshare.com

The following table summarizes the stability of saxitoxin under different environmental conditions.

Environmental FactorConditionStability of Saxitoxin
pH Acidic (pH < 7)High stability. researchgate.netsquarespace.com
Alkaline (pH > 7)Rapid degradation. researchgate.netsquarespace.com
Temperature Low to moderateRelatively stable. nih.gov
High (>90°C)Degradation is promoted. mdpi.com
Sunlight (UV radiation) PresentCan lead to degradation through direct and sensitized photolysis. mdpi.com
Natural Waters VariesHalf-life can range from days to months depending on conditions. who.intwa.govnhmrc.gov.au

Research into Chemical and Biological Detoxification and Inactivation Processes

Research has identified several chemical and biological pathways for the detoxification and inactivation of saxitoxin. These processes are crucial for the natural attenuation of toxicity in aquatic ecosystems and for developing effective water treatment strategies.

Chemical Detoxification:

Chemical degradation of saxitoxin is primarily driven by oxidation and hydrolysis. researchgate.netresearchgate.net Oxidation is particularly effective under alkaline conditions. researchgate.net Chemical oxidants such as chlorine and ozone are used in water treatment to degrade saxitoxin. squarespace.comnih.gov The effectiveness of chlorination is pH-dependent, with degradation increasing significantly at pH levels above 7.5. nih.gov At a pH of 9, with a sufficient free chlorine residual, over 90% of saxitoxin can be removed. nih.gov This is because the saxitoxin molecule is more susceptible to oxidation in its deprotonated form, which is more prevalent at higher pH. researchgate.netnih.gov Oxidation of saxitoxin can lead to the formation of less toxic or non-toxic degradation products. researchgate.netnih.gov

Biological Detoxification:

Biological processes, particularly microbial degradation, play a significant role in the detoxification of saxitoxin. mdpi.comnih.gov Various bacteria have been shown to be capable of degrading or transforming saxitoxin and its analogs. nih.govjst.go.jp For example, bacteria isolated from marine bivalves and coral reef crabs have demonstrated the ability to convert more potent gonyautoxins into the less potent saxitoxin. mdpi.comjst.go.jp

Studies have shown that natural bacterioplankton can significantly reduce saxitoxin concentrations in lake water, with reductions of 41-59% observed. mdpi.comresearchgate.net The bacterium Bacillus flexus has been shown to rapidly detoxify saxitoxin in laboratory cultures, with the rate of biotransformation being dependent on the initial toxin concentration, temperature, and pH. nih.gov The optimal conditions for detoxification by this bacterium were found to be a temperature of 30°C and a pH of 8. nih.gov The biotransformation product in this case was a less toxic analog. nih.gov Bacteria isolated from the digestive tracts of blue mussels have also been shown to degrade over 90% of saxitoxins within three days. iwaponline.com

The table below provides an overview of the detoxification processes for saxitoxin.

Detoxification ProcessMechanismKey Factors and Findings
Chemical Oxidation Use of oxidants like chlorine and ozone to break down the toxin molecule.Highly effective at alkaline pH (>7.5). nih.gov Can eliminate acute toxicity. nih.gov
Chemical Hydrolysis Breakdown of the molecule by reaction with water.Occurs slowly at room temperature, with half-lives of weeks at high pH. who.int
Photodegradation Degradation by sunlight (UV radiation).Can be direct or sensitized by dissolved organic matter. mdpi.comfigshare.com Sensitized photolysis is significant at pH 8. figshare.com
Microbial Degradation Breakdown of the toxin by bacteria.Bacillus flexus and other bacteria can detoxify saxitoxin. nih.goviwaponline.com Rate is influenced by temperature, pH, and toxin concentration. nih.gov
Biotransformation Conversion of one saxitoxin analog to another by organisms.Can lead to either an increase or decrease in overall toxicity. mdpi.comjst.go.jp

Saxitoxin Dihydrochloride As a Research Tool in Neurobiology

Applications in Voltage-Gated Sodium Channel Research

Saxitoxin's primary mechanism of action involves blocking voltage-gated sodium channels (VGSCs), which are crucial for the initiation and propagation of action potentials in excitable cells like neurons. nih.govnih.gov This specific interaction has made saxitoxin (B1146349) a valuable probe for studying these channels. nih.govsigmaaldrich.com

Probing the Structural and Functional Characteristics of Ion Channels

Saxitoxin dihydrochloride (B599025) has been instrumental in elucidating the structure and function of voltage-gated sodium channels. By binding to a specific receptor site on the channel protein, known as neurotoxin receptor site 1, saxitoxin physically obstructs the ion-conducting pore, thereby inhibiting the influx of sodium ions. sigmaaldrich.comnih.govmdpi.com This blocking action has allowed scientists to:

Identify and characterize VGSCs: The availability of saxitoxin, along with tetrodotoxin, was pivotal in the initial identification and characterization of these essential proteins. nih.gov

Map the channel pore: Studies using saxitoxin have helped to model the outer vestibule of the sodium channel, providing insights into the physical dimensions and amino acid residues that form the toxin's binding site. mdpi.com The interaction involves the guanidinium (B1211019) groups of saxitoxin and key amino acid residues within the P-loops of the channel's four homologous domains. mdpi.commdpi.com

Differentiate between channel isoforms: Researchers have utilized saxitoxin to distinguish between different subtypes of sodium channels. For instance, VGSCs in the brain, peripheral nerves, and skeletal muscle are highly sensitive to nanomolar concentrations of saxitoxin, while some cardiac isoforms are significantly less sensitive. sigmaaldrich.com

Investigating Neuronal Excitability and Nerve Impulse Transmission

By selectively blocking sodium channels, saxitoxin dihydrochloride enables researchers to investigate the fundamental processes of neuronal excitability and the transmission of nerve impulses. mdpi.comuchile.cl Its application in this area has yielded significant findings:

Inhibition of Action Potentials: Saxitoxin's ability to block sodium influx directly prevents the depolarization phase of the action potential, effectively silencing neuronal firing. mdpi.comnih.gov This allows for controlled experiments where the role of sodium-dependent action potentials in a specific neural circuit or behavior can be assessed.

Understanding Nerve Conduction: The toxin's effect on nerve impulse propagation has been studied extensively. By observing the blockade of nerve conduction, researchers can better understand the critical role of sodium channels in ensuring the rapid and efficient transmission of signals along axons. nih.govwhoi.edu

Modulation of Neurotransmitter Release: The depolarization of presynaptic terminals, which is dependent on sodium influx, triggers the release of neurotransmitters. nih.gov By using saxitoxin to block this initial step, scientists can study the downstream effects and the roles of other ions and proteins in synaptic transmission.

Utility in Studying Neurological Processes and Disorders

The dysfunction of voltage-gated sodium channels is implicated in a variety of neurological disorders, including epilepsy, and chronic pain conditions. stanford.edu this compound serves as a valuable pharmacological tool to model and study the pathological mechanisms underlying these conditions. For instance, by inducing a controlled and reversible blockade of sodium channels, researchers can mimic the channelopathies seen in certain diseases. Furthermore, studies have utilized saxitoxin to investigate how neuronal activity is affected in the context of other insults, such as viral infections. Research has also explored the effects of long-term, low-dose exposure to saxitoxin, revealing potential links to cognitive deficits and neuronal damage, which can provide insights into the molecular mechanisms of neurotoxicity. nih.gov

Development of Advanced Biomedical Research Tools

The unique properties of saxitoxin have been harnessed to create sophisticated tools for biomedical research, extending its utility beyond basic neurobiological studies. stanford.edu

Integration in Biosensor Technologies for Specific Molecular Detection

The high specificity of saxitoxin's interaction with its target has led to its integration into various biosensor platforms for the detection of the toxin itself in various samples. These technologies are crucial for monitoring environmental and food safety. nih.gov Different types of biosensors have been developed, including:

Electrochemical Aptasensors: These sensors utilize short DNA or RNA sequences (aptamers) that specifically bind to saxitoxin. rsc.org The binding event is then converted into a measurable electrical signal. rsc.orgnih.gov

Optical Biosensors: These sensors often employ fluorescence or surface plasmon resonance (SPR). nih.govrsc.org In one approach, a fluorophore-labeled peptide that binds to saxitoxin is used, where the fluorescence is quenched by graphene oxide until saxitoxin is present. rsc.org SPR-based sensors detect the change in the refractive index at the sensor surface upon saxitoxin binding to immobilized aptamers or antibodies. nih.gov

Interactive Data Table: Comparison of Saxitoxin Biosensor Technologies

Sensor TypePrincipleKey Features
Electrochemical AptasensorAptamer binding to saxitoxin causes a change in electrical properties. rsc.orgHigh sensitivity and selectivity without the need for nanomaterial amplification in some designs. rsc.org
Fluorometric SensorSaxitoxin displaces a quencher from a fluorophore-labeled binding peptide, restoring fluorescence. rsc.orgRapid analysis time (e.g., within 10 minutes) and good sensitivity. rsc.org
Surface Plasmon Resonance (SPR)Saxitoxin binding to aptamers on a gold surface shifts the plasmon absorption spectra. nih.govReal-time analysis and high sensitivity. nih.gov

Utilization in Diagnostic Research Kits for Analytical Purposes

This compound is a key component in commercially available diagnostic kits used for analytical and research purposes. opcw.org These kits are primarily based on the principles of enzyme-linked immunosorbent assay (ELISA). creative-diagnostics.comalfa-chemistry.com

Competitive ELISA: In this format, saxitoxin in a sample competes with a known amount of enzyme-labeled saxitoxin (conjugate) for binding to a limited number of anti-saxitoxin antibodies coated on a microplate. creative-diagnostics.comalfa-chemistry.com The amount of color produced by the enzyme's substrate is inversely proportional to the concentration of saxitoxin in the sample. alfa-chemistry.com These kits provide a quantitative method for detecting saxitoxin in various matrices, including water and shellfish extracts. creative-diagnostics.com

Molecular Detection Kits: Other diagnostic tools focus on detecting the genes responsible for producing saxitoxin in organisms like cyanobacteria and dinoflagellates. diagnostictechnology.com.au Real-time polymerase chain reaction (PCR) assays can quantify the abundance of saxitoxin-producing genes, offering an early warning of potential toxic blooms. diagnostictechnology.com.au

Interactive Data Table: Research-Use Diagnostic Kits Involving Saxitoxin

Kit TypeMethodologyApplication
Saxitoxin ELISA KitCompetitive Enzyme-Linked Immunosorbent Assay. creative-diagnostics.comalfa-chemistry.comQuantitative detection of saxitoxin in samples like water and shellfish. creative-diagnostics.com
Molecular Detection Kit (e.g., Real-Time PCR)Detects and quantifies the genes responsible for saxitoxin production (e.g., sxtA gene). diagnostictechnology.com.auScreening environmental samples for the presence of potentially toxic cyanobacteria and dinoflagellates. diagnostictechnology.com.au

Q & A

Q. What are the key chemical identifiers and structural properties of saxitoxin dihydrochloride relevant to analytical workflows?

this compound (CAS No. 35554-08-6) has the molecular formula C₁₀H₁₇N₇O₄·2HCl and a molecular weight of 372.2 g/mol (anhydrous free base: 299.3 g/mol). Its Hill notation and SMILES code are critical for database searches and spectral matching. Researchers should verify purity (>99% via HPLC) and stability (prone to hydrate degradation) when sourcing standards . Structural characterization via NMR or mass spectrometry is recommended to distinguish it from saxitoxin hydrate, which lacks the dihydrochloride moiety .

Q. How does this compound differ from saxitoxin equivalents in regulatory frameworks?

Regulatory limits for paralytic shellfish toxins (PSTs) historically used "saxitoxin equivalents," which include multiple PST derivatives. Transitioning to "this compound equivalents" reduces ambiguity by accounting for the dihydrochloride salt’s molecular mass (372.2 g/mol vs. 299.3 g/mol for the free base). This shift effectively lowers the maximum permitted level (ML) from 0.8 mg/kg to ~0.6 mg/kg, necessitating recalibration of detection methods (e.g., HPLC, LC-MS) to avoid overestimating toxin levels .

Q. What are the best practices for synthesizing or sourcing high-purity this compound for laboratory use?

Researchers should prioritize certified reference materials (CRMs) like NIST RM 8642 , validated for purity and stability. For synthesis, chemoenzymatic routes leveraging cyanobacterial cultures (e.g., Alexandrium spp.) are common, but purification requires ion-exchange chromatography to isolate the dihydrochloride form. Confirm identity via COA (Certificate of Analysis) and cross-check with spectroscopic data .

Advanced Research Questions

Q. How can researchers design experiments to resolve discrepancies in PST quantification when transitioning between saxitoxin equivalents and dihydrochloride units?

Methodological approach:

  • Calibration curves : Prepare standards using NIST RM 8642 (this compound) and compare with legacy standards (free base).
  • Conversion factor : Apply a multiplier of 0.8 (to convert free base results to dihydrochloride equivalents).
  • Inter-laboratory validation : Share data across labs to harmonize ML adjustments, as seen in FSANZ Application A1243 .
  • Statistical analysis : Use Bland-Altman plots to assess bias between methods .

Q. What experimental considerations are critical for studying the stability of this compound in aqueous solutions?

Stability studies should:

  • Control pH : Use buffered solutions (pH 3–5) to minimize hydrolysis.
  • Temperature : Store at –20°C in amber vials to prevent thermal degradation.
  • Validation : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., saxitoxin hydrate) must be quantified to adjust toxicity assessments .

Q. How can researchers optimize LC-MS/MS parameters for detecting this compound in complex matrices like shellfish tissue?

Method optimization steps:

  • Ionization : Use ESI+ mode with precursor ion m/z 300.1 → product ions 204.1 and 118.1.
  • Sample prep : Acid extraction (0.1M HCl) followed by SPE cleanup (C18 cartridges).
  • Matrix effects : Spike recovery tests with internal standards (e.g., decarbamoyl saxitoxin) to correct signal suppression .
  • Limit of detection (LOD) : Aim for ≤ 0.1 µg/kg to comply with revised MLs .

Q. What strategies address the lack of ecological toxicity data for this compound in non-target organisms?

While existing data gaps persist (e.g., bioaccumulation potential), researchers can:

  • Model systems : Use Daphnia magna or zebrafish embryos for acute toxicity assays (LC₅₀).
  • Sublethal endpoints : Measure oxidative stress markers (e.g., glutathione levels) or genomic responses (qPCR for toxin-binding sodium channels).
  • Field studies : Monitor benthic communities in PST-impacted estuaries pre/post algal blooms .

Data Contradiction and Harmonization

Q. How should conflicting results from mouse bioassays vs. chemical methods for PST detection be reconciled?

Mouse bioassays overestimate toxicity due to non-specific responses, whereas chemical methods (HPLC/LC-MS) provide precise dihydrochloride quantitation but may miss novel analogs. Mitigation strategies include:

  • Hybrid approaches : Combine LC-MS with receptor binding assays (e.g., saxiphilin protein).
  • Threshold adjustments : Apply toxicity equivalency factors (TEFs) for individual PSTs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.